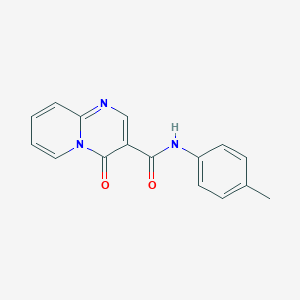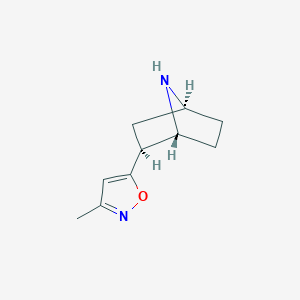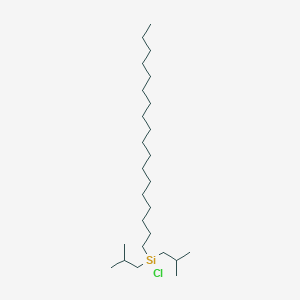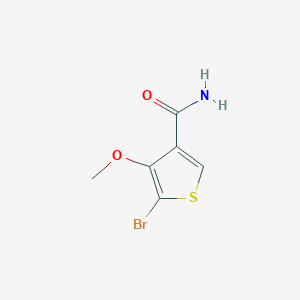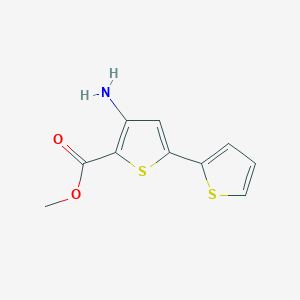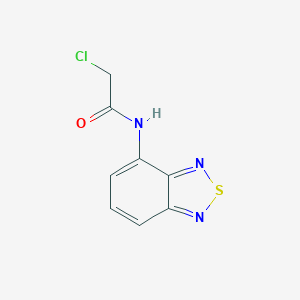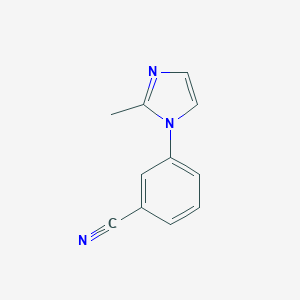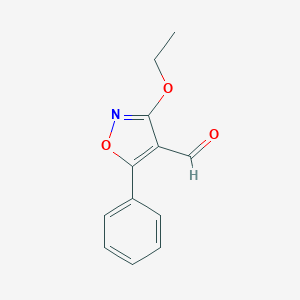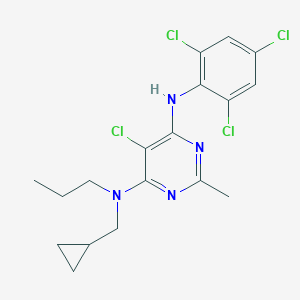![molecular formula C7H7N3O2S B063243 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 164124-12-3](/img/structure/B63243.png)
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains a pyridine ring fused to a thiadiazine ring. This compound is of interest due to its ability to selectively damage dopaminergic neurons, which has led to its use in animal models of Parkinson's disease.
Wirkmechanismus
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is metabolized by monoamine oxidase B (MAO-B) to form MPP+ (1-methyl-4-phenylpyridinium), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the loss of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective damage to dopaminergic neurons by 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE leads to a depletion of dopamine in the striatum, which is the hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has also been shown to cause non-motor symptoms such as cognitive impairment and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in research is its ability to selectively damage dopaminergic neurons, which mimics the neurodegenerative process that occurs in Parkinson's disease. This allows researchers to study the disease and develop potential treatments. However, a limitation of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is that it is a potent neurotoxin that can be hazardous to handle. It also requires specialized equipment and expertise to administer safely to animals.
Zukünftige Richtungen
1. Developing novel treatments for Parkinson's disease based on the mechanism of action of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE.
2. Studying the role of oxidative stress in neurodegenerative diseases using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE as a model.
3. Investigating the potential use of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in other animal models of neurodegenerative diseases.
4. Developing new neuroprotective agents that can prevent or mitigate the effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE toxicity.
5. Studying the long-term effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE exposure on brain function and behavior.
Wissenschaftliche Forschungsanwendungen
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has been widely used as a research tool to study the pathophysiology of Parkinson's disease. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This mimics the neurodegenerative process that occurs in Parkinson's disease, making 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE a valuable tool for studying the disease and developing potential treatments.
Eigenschaften
CAS-Nummer |
164124-12-3 |
|---|---|
Molekularformel |
C7H7N3O2S |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
PBPMLDLIJXVMQP-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
Kanonische SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
Synonyme |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

